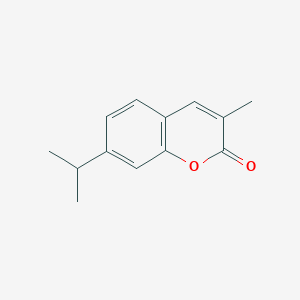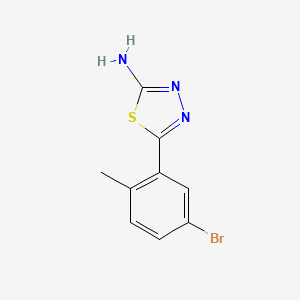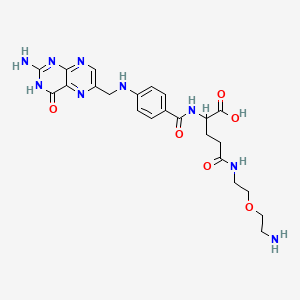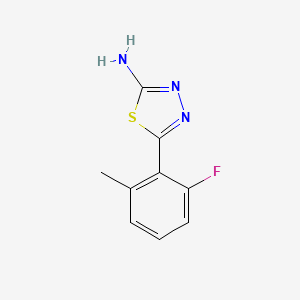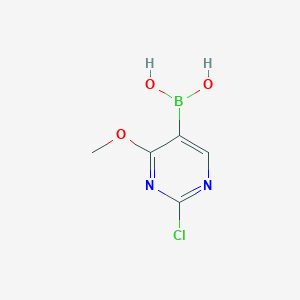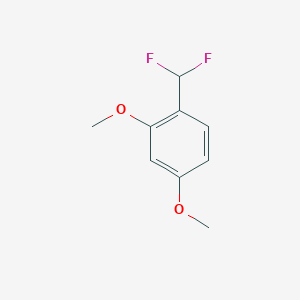
1-(Difluoromethyl)-2,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2,4-dimethoxybenzene using difluorocarbene precursors under controlled conditions . This reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The use of chlorodifluoromethane (Freon 22) or fluoroform as difluoromethylating agents is common in industrial settings due to their availability and reactivity .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-(Difluoromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
作用机制
The mechanism by which 1-(Difluoromethyl)-2,4-dimethoxybenzene exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine groups, allowing it to mimic these functionalities in biological systems . This enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
相似化合物的比较
1-(Trifluoromethyl)-2,4-dimethoxybenzene: Similar structure but with a trifluoromethyl group, leading to different electronic and steric properties.
1-(Difluoromethyl)-4-methoxybenzene: Lacks the second methoxy group, resulting in different reactivity and applications.
1-(Difluoromethyl)-2,4-dihydroxybenzene: Hydroxyl groups instead of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 1-(Difluoromethyl)-2,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |
InChI 键 |
MHVWJOMYXQSDPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


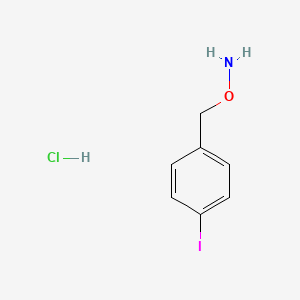
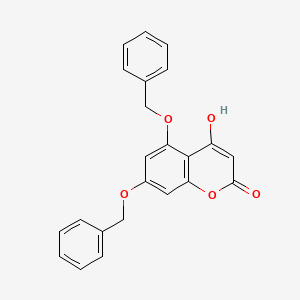

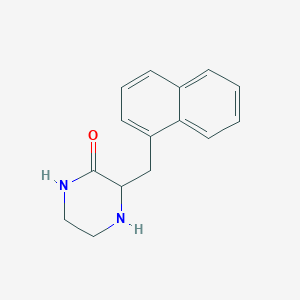
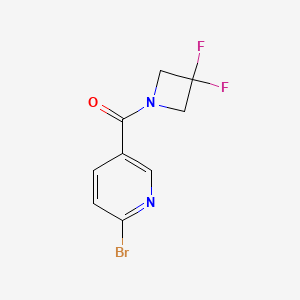
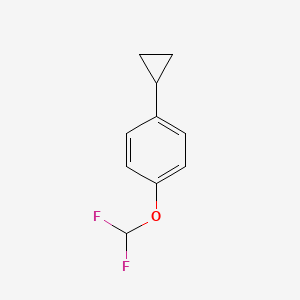
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)

